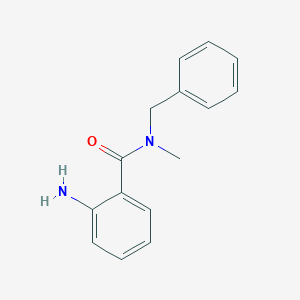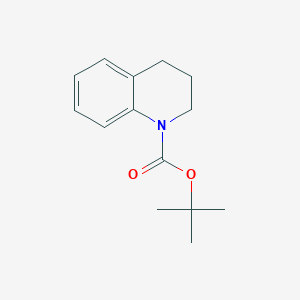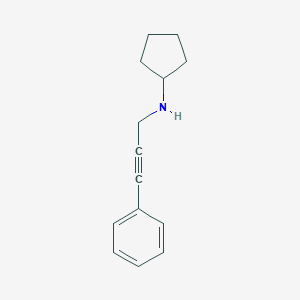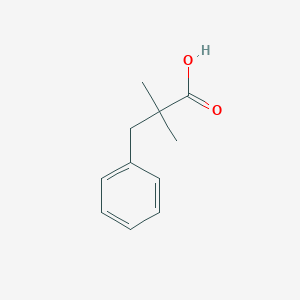
N-(4-アミノフェニル)-4-フルオロベンズアミド
概要
説明
N-(4-Aminophenyl)-4-fluorobenzamide is an organic compound that features both an amine group and a fluorobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
科学的研究の応用
N-(4-Aminophenyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
Target of Action
N-(4-Aminophenyl)-4-fluorobenzamide is a complex compound that interacts with specific targets in the body. Similar compounds have been found to interact with dna methyltransferase (dnmt) 1, 3a, and 3b . These enzymes play a crucial role in the methylation of DNA, a process that is vital for gene expression and cellular function .
Mode of Action
Based on the behavior of structurally similar compounds, it is likely that it interacts with its targets and induces changes at the molecular level . For instance, some analogues of this compound have been found to inhibit DNA methylation, a process that controls gene expression .
Biochemical Pathways
Given its potential interaction with dna methyltransferases, it is plausible that it could influence pathways related to dna methylation and gene expression .
Result of Action
Similar compounds have been found to exhibit cytotoxicity against certain cell lines, suggesting potential anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-aminophenylamine. The process begins with the activation of the carboxylic acid group of 4-fluorobenzoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with 4-aminophenylamine to form the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of N-(4-Aminophenyl)-4-fluorobenzamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(4-Aminophenyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
類似化合物との比較
Similar Compounds
N-(4-Aminophenyl)benzamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Fluoro-N-(4-nitrophenyl)benzamide: Contains a nitro group instead of an amine group, leading to different chemical and biological properties.
N-(4-Aminophenyl)-4-chlorobenzamide: Contains a chlorine atom instead of a fluorine atom, which can influence its chemical reactivity and interactions with biological targets.
Uniqueness
N-(4-Aminophenyl)-4-fluorobenzamide is unique due to the presence of both an amine group and a fluorine atom. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain biological applications. Additionally, the amine group allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties .
特性
IUPAC Name |
N-(4-aminophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGWMNAUQNALTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)






